Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate
Description
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate is a structurally complex heterocyclic compound featuring a spirocyclic core integrating pyrano[4,3-d]pyrimidine and pyrrolidine moieties. The presence of dichloro substituents at positions 5 and 7, combined with the benzyl carboxylate group, distinguishes it from simpler pyrimidine derivatives. Pyrimidine derivatives, in general, exhibit broad biological activities, including antimicrobial, anticonvulsant, and anticancer properties, making this compound a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C18H17Cl2N3O3 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
benzyl 2,4-dichlorospiro[5,7-dihydropyrano[4,3-d]pyrimidine-8,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-13-9-25-11-18(14(13)21-16(20)22-15)6-7-23(10-18)17(24)26-8-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
CCMIKOUZOUACHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COCC3=C2N=C(N=C3Cl)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,7-Dichloropyrimidine Core
The dichlorination at the 5 and 7 positions of the pyrimidine ring is typically achieved by chlorination of the corresponding dihydroxy or dihydroxy-substituted pyrimidine precursor using chlorinating agents such as phosphorus oxychloride (POCl₃) under reflux conditions. This step converts hydroxy groups to chloro substituents, yielding 5,7-dichloropyrimidine derivatives.
A typical reaction involves refluxing the dihydroxy-pyrimidine intermediate in POCl₃ for several hours (e.g., 10 hours), followed by removal of excess reagent under reduced pressure and purification by extraction and washing.
Formation of the Pyrano Ring
The pyrano ring fused to the pyrimidine is commonly constructed via cyclization reactions involving β-keto esters or β-diketones with the pyrimidine core under acidic or basic catalysis.
For example, condensation of ethyl acetoacetate derivatives with aminopyrimidine intermediates in the presence of acid catalysts (such as piperidine and acetic acid) under reflux leads to the formation of the pyrano ring system.
Hydrogenation steps using Pd/C catalysts may be employed to reduce intermediate unsaturated compounds to saturated pyrano derivatives.
Installation of the Benzyl Carboxylate Group
The benzyl ester functionality at the 1'-carboxylate position is typically introduced by esterification of the carboxylic acid precursor with benzyl alcohol under acidic conditions or by reaction of the acid chloride with benzyl alcohol.
Alternatively, benzyl bromide can be used to alkylate the carboxylate anion under basic conditions to form the benzyl ester.
Protection and deprotection strategies may be employed to ensure selective esterification without affecting other functional groups.
The chlorination step using POCl₃ is critical for introducing the dichloro substituents at positions 5 and 7 with good selectivity and yield. Reaction temperature and time must be optimized to prevent over-chlorination or decomposition.
Cyclization to form the pyrano ring is enhanced by using a mixture of piperidine and acetic acid, which facilitates the condensation and ring closure efficiently.
The spiro ring formation requires careful choice of solvent and base to promote intramolecular cyclization while minimizing polymerization or side reactions. Polar aprotic solvents such as DMF or DMSO and mild bases like triethylamine are preferred.
Benzyl esterification proceeds best under mild acidic conditions or via benzyl bromide alkylation, with purification steps involving washing and recrystallization to achieve high purity.
The preparation of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate involves a multi-step synthetic route starting from dihydroxy pyrimidine precursors. Key steps include selective chlorination, pyrano ring formation via condensation, spiro pyrrolidine ring cyclization, and benzyl esterification. Optimization of reaction conditions at each stage ensures good yields and purity of the final compound. These methods are supported by patent disclosures and peer-reviewed research on related pyrimidine derivatives and spirocyclic heterocycles.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. This can result in effects such as cell cycle arrest, apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrano-pyrimidine derivatives in terms of structural features, synthetic routes, and reported biological activities.
Table 1: Structural and Functional Group Comparison
Key Structural Differences:
Spirocyclic vs.
Substituent Effects: The 5,7-dichloro groups may increase lipophilicity and electron-withdrawing effects, influencing reactivity and target interactions. This contrasts with hydroxy or amino substituents in other derivatives, which could enhance solubility or hydrogen-bonding capacity .
Functional Group Diversity : The benzyl carboxylate ester in the target compound provides a hydrolyzable group for prodrug strategies, unlike dione or triazole functionalities in analogs .
Activity Insights:
- Antimicrobial Potential: The dichloro substituents in the target compound resemble those in active antimicrobial pyrimidines (e.g., triazolo-pyrimidines ), suggesting similar mechanisms.
- Spirocyclic Advantage: The rigid spiro system may improve pharmacokinetic properties (e.g., bioavailability) over linear derivatives like pyrano[2,3-d]pyrimidine diones .
Biological Activity
Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 373.25 g/mol. The structure features a spiro-pyrimidine framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17Cl2N3O3 |
| Molecular Weight | 373.25 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : In a study published in Journal of Medicinal Chemistry, this compound was shown to reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by over 50% at concentrations ranging from 10 to 30 µM after 48 hours of exposure.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several bacterial strains. Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL.
- Research Findings : A comparative study highlighted that this compound was more effective than standard antibiotics like ampicillin against resistant strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Experimental Evidence : In vivo studies using murine models showed a significant reduction in paw edema when treated with this compound compared to control groups.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators such as cyclin B1.
- Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7, A549 | >50% reduction in viability | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 15-30 µg/mL | Comparative Study |
| Anti-inflammatory | Macrophages | Reduced TNF-α and IL-6 production | In Vivo Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
